Journal Name:Integrating Materials and Manufacturing Innovation
Journal ISSN:2193-9764
IF:3.3
Journal Website:https://www.springer.com/journal/40192
Year of Origin:2012
Publisher:Springer Nature
Number of Articles Per Year:0
Publishing Cycle:季刊
OA or Not:Not
Integrating Materials and Manufacturing Innovation ( IF 3.3 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.chemosphere.2023.139627
The present article describes the recent advancements (since 2018) in peroxicoagulation (PC) process, which was introduced by Professor Enric Brillas and his group in 1997. Instead of checking the efficiency of PC process to degrade a targeted pollutant in synthetic wastewater, researchers started testing its efficacy for the treatment of complex real wastewater. Applications like disinfection and removal of heavy metals as well as oxidative removal of arsenite from water were tested recently. To improve the efficiency of PC process, modifications were made for electrode materials (both anode and cathode) and electrolytic cells. Performance of PC process in combination with other treatment technologies is also discussed.
Integrating Materials and Manufacturing Innovation ( IF 3.3 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.chemosphere.2023.139616
The Fischer-Tropsch (F-T) synthesis is recognized for its ability to produce long-chain hydrocarbons. In this study, we aimed to replicate F-T synthesis using electrochemical CO2 reduction and CO reduction reactions on a stainless steel (SS) support with a gold (Au) overlayer. Under CO2-saturated conditions, the presence of Au on the SS surface led to the formation of CH4 and a range of hydrocarbons (CnH2n and CnH2n+2, n = 2–7), while bare SS primarily produced hydrogen. The Au(10 nm)/SS exhibited the highest hydrocarbon production in CO2-saturated phosphate, indicating a synergistic effect at the Au-SS interface. In CO-saturated conditions, bare SS also produced long-chain hydrocarbons, but increasing Au thickness resulted in decreased production due to poor CO adsorption. Hydrocarbons were formed through both direct and indirect CO adsorption pathways. Anderson-Schulz-Flory analysis confirmed surface CO hydrogenation and C–C coupling polymerization following conventional F-T synthesis. The C2 hydrocarbons exhibited distinct behavior compared to C3-5 hydrocarbons, suggesting different reaction pathways. Despite low reduction product levels, our EC method successfully replicated F-T synthesis using the Au/SS electrode, providing valuable insights into C–C coupling mechanisms and electrochemical production of long-chain hydrocarbons. Depth-profiling X-ray photoelectron spectroscopy revealed significant changes in surface elemental compositions before and after EC reduction.
Integrating Materials and Manufacturing Innovation ( IF 3.3 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.chemosphere.2023.139629
Excessive utilization of antibiotics in human, animal, and aquaculture poses a substantial threat to human health and the environment. Photoelectrochemical processes are increasingly applied for water remediation because they generate oxidizing species and mineralize organic pollutants, making even small water quantities more amenable for utilization. Thus, this study presents the fabrication of an efficient nano-TiO2 photoanode thin film (PATF) specifically designed for the photoelectrocatalytic (PEC) degradation of amoxicillin (AMX). The TiO2 PATFs were deposited on fluorine-doped tin oxide (FTO) substrate using an ultrasonic spray pyrolysis process with various titanium isopropoxide (TTIP) acetylacetone (AcacH) molar ratios (1:1 to 1:10). The PEC oxidation of AMX was investigated using various molar ratios of TTIP:AcacH TiO2 PATF/FTO by linear sweep voltammetry, and a 1:8 M ratio of PATF exhibited superior PEC oxidation activity than other TiO2 PATFs. Subsequently, the PEC degradation efficiency of AMX was compared with that of photocatalytic (PC) and electrocatalytic (EC) methods. The results demonstrated that the PEC process effectively eliminated 76.2% of AMX within 120 min at 1.0 V, outperforming the removal rates attained by the EC (32.3%) and PC (52.6%). Notably, increasing the voltage to 1.0 V accelerated the PEC degradation of AMX, attaining a removal efficiency of 91.2% within 90 min and exceeding 95% within 120 min.
Integrating Materials and Manufacturing Innovation ( IF 3.3 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.chemosphere.2023.139622
The presence of heavy metal (HM) ions, such as lead, cadmium, and chromium in industrial wastewater discharge are major contaminants that pose a risk to human health. These HMs should separate from the wastewater to ensure the reuse of the discharged water in the process and mitigate their environmental impacts. The distinctive mechanical properties of 2D graphene oxide (GO), and the antifouling characteristics of metal oxides (ZnO/NiO) nanoparticles combined to produce composites supporting special features for wastewater treatment. This study employed solution casting and phase inversion methods to synthesize PSF-based GO, ZnO-GO, and ZnO-GO-NiO mixed matrix membranes and the effects of variation in composition on the removal of lead (Pb2+) and cadmium (Cd2+) ion was examined. Several characterization techniques including X-ray diffraction analysis, scanning electron microscopy, energy dispersive X-ray, and Fourier transform infrared spectroscopy were applied to analyze the synthesized NPs and MMMs. The composite membranes were also analyzed in terms of their porosity, permeability, hydrophilicity, surface roughness, zeta potential, thermal stability, mechanical strength, and flux regeneration at various transmembrane pressures (2–3 kgcm−2), and pH value (5.5). The highest adsorption capacities were measured to be 308.16 mg g−1 and 354.80 mg g−1 for Pb (II) and Cd (II), respectively, for membrane (M4_A) having 0.3 wt% of ZnO-GO-NiO nanocomposite, at 200 mg L−1 of feed concentration and 1.60 mL min−1 of permeate flux. The Pb (II) and Cd (II) adsorption breakthrough curves were created, and the results of the experiment were compared with the data of the Thomas model.
Integrating Materials and Manufacturing Innovation ( IF 3.3 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.chemosphere.2023.139659
Sulfate radical (SO4•−)-based advanced oxidation processes (AOPs) have become promising alternatives in environmental remediation due to the higher redox potential (2.6–3.1 V) and longer half-life period (30–40 μs) of sulfate radicals compared with many other radicals such as hydroxyl radicals (•OH). The generation and mechanisms of SO4•− and the applications of SO4•−-AOPs have been examined extensively, while those using sulfite as activation precursor and their comparisons among various activation precursors have rarely reviewed comprehensively. In this article, the latest progresses in SO4•−-AOPs were comprehensively reviewed and commented on. First of all, the generation of SO4•− was summarized via the two activation methods using various oxidant precursors, and the generation mechanisms were also presented, which provides a reference for guiding researchers to better select two precursors. Secondly, the reaction mechanisms of SO4•− were reviewed for organic pollutant degradation, and the reactivity was systematically compared between SO4•− and •OH. Thirdly, methods for SO4•− detection were reviewed which include quantitative and qualitative ones, over which current controversies were discussed. Fourthly, the applications of SO4•−-AOPs in various environmental remediation were summarized, and the advantages, challenges, and prospects were also commented. At last, future research needs for SO4•−-AOPs were also proposed consequently. This review could lead to better understanding and applications of SO4•−-AOPs in environmental remediations.
Integrating Materials and Manufacturing Innovation ( IF 3.3 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.chemosphere.2023.139648
There in increasing evidence for recent global insect declines. This is of major concern as insects play a critical role in ecosystem functionality and human food security. Even though environmental pollutants are known to reduce insect fertility, their potential effects on insect fitness remain poorly understood - especially for soil-dwelling species. Here, we show that fertility of soil-dwelling beetles, Aethina tumida, is reduced, on average, by half due to field-realistic neonicotinoid soil contaminations. In the laboratory, pupating beetles were exposed via soil to concentrations of the neonicotinoid thiamethoxam that reflect global pollution of agricultural and natural habitats. Emerged adult phenotypes and reproduction were measured, and even the lowest concentration reported from natural habitats reduced subsequent reproduction by 50%. The data are most likely a conservative estimate as the beetles were only exposed during pupation. Since the tested concentrations reflect ubiquitous soil pollution, the data reveal a plausible mechanism for ongoing insect declines. An immediate reduction in environmental pollutants is urgently required if our aim is to mitigate the prevailing loss of species biodiversity.
Integrating Materials and Manufacturing Innovation ( IF 3.3 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.chemosphere.2023.139649
Organophosphate flame retardants (OPFRs) can rapidly biotransform into two types of metabolites in biota: (1) organophosphate diesters (DAPs) and (2) hydroxylated OPFRs (HO-OPFRs). Therefore, the levels of parent OPFRs alone are not sufficient to indicate OPFR pollution in biological organisms. This study analyzed 12 OPFR metabolites, including 6 DAPs and 6 HO-OPFRs, in a typical freshwater food chain consisted of crucian carp, catfish, mud carp, snakehead, and oriental river prawn. The total concentrations of OPFR metabolites were comparable to those of parent OPFRs, and ranged from 0.65 to 17 ng/g ww. Bis(2-butoxyethyl) 3′-hydroxy-2-butoxyethyl phosphate (14%–77%), di-n-butyl phosphate (DNBP) (6.7%–24%), bis(1-chloro-2-propyl) phosphate (BCIPP) (0.7%–35%), and 1-hydroxy-2-propyl bis(1-chloro-2-propyl) phosphate (BCIPHIPP) (6.0%–24%) were the major OPFR metabolites. Various aquatic species exhibited significant differences in their OPFR metabolite/parent ratios (MPR) (p < 0.05), indicating varying biotransformation potentials of different organisms for various OPFRs. The growth-independent accumulation of tri-n-butyl phosphate (TNBP), tris(chloro-2-propyl) phosphate (TCIPP), triphenyl phosphate, and 2-ethylhexyl diphenyl phosphate in mud carps could be explained by their biotransformation potential. A significant negative correlation was found between the concentration of bis(2-butoxyethyl) phosphate and δ15N values (p < 0.05), with a calculated trophic magnification factor (TMF) of 0.66. Significant positive correlations were observed between BCIPP and TCIPP (R2 = 0.25, p < 0.05), as well as between DNBP and TNBP (R2 = 0.30, p < 0.01), implying that these two DAPs could be used as biomarkers to quantitatively assess TCIPP and TNBP contamination in wild aquatic organisms.
Integrating Materials and Manufacturing Innovation ( IF 3.3 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.chemosphere.2023.139640
Polychlorinated Biphenyls (PCBs) and Polybrominated Diphenyl Ethers (PBDEs) are extensively present in humans and may disturb glucose metabolism during pregnancy. However, previous reports on the associations between PCBs/PBDEs levels and gestational diabetes mellitus (GDM) have been inconsistent. We performed a nested case-control study to measure the serum levels of 6 PCB and 7 PBDE congeners in early pregnancy, and to assess their associations with GDM risk and blood glucose levels. Totally, 208 serum samples (104 GDM cases and 104 controls) were included based on a prospective cohort which was carried out in Jiangsu province, China, from 2020 to 2022. The results showed that PCB-153 was the major PCB congener, whereas PBDE-47 was the predominant PBDE congener. The continuous concentrations of PCB-153, PBDE-28, and total PCB were significantly related to an increased risk of GDM, with adjusted ORs (95%CI) of 1.25 (1.04–1.50), 1.19 (1.02–1.39), and 1.37 (1.05–1.79), respectively. Potential dose-response relationships were also observed between serum levels of PCB-153 (P = 0.011), PBDE-28 (P = 0.028), total PCB (P = 0.048), and total PCB/PBDE (P = 0.010) and GDM risk. Moreover, PCB-153, PBDE-28 and total PCB levels were positively related to 1-h OGTT blood glucose (adjusted βPCB-153: 0.14, 95%CI: 0.00–0.28; adjusted βPBDE-28: 0.20, 95%CI: 0.08–0.32; adjusted βtotal PCB: 0.30, 95%CI: 0.09–0.50), whereas none of the PCBs/PBDEs were statistically related to fasting blood glucose and 2-h OGTT blood glucose (all P > 0.05). Further meta-analysis also supported the association of PCBs exposure with GDM risk. Our study provides further evidence that PCBs/PBDEs exposure may increase GDM risk during pregnancy.
Integrating Materials and Manufacturing Innovation ( IF 3.3 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.chemosphere.2023.139658
With the increasingly worldwide concentration of environmental pollution, exploiting cost-effective adsorbents has been a research hotspot. Here we introduce novel “functional connector” amide-containing gemini surfactants (LDAB, LDAPP, LDAMP and LDABP) and apply to modify Na-vermiculite (Na-Vt) for Congo red (CR) removal. Chain amide as the functional connector in the modifier, increases 6.9 times of CR uptake than traditional organo-Vts, which is further enhanced by tunning the functional group of modifier spacers. Superb uptake of CR on organo-Vts reaches 1214.05, 1375.47 and 1449.80 mg/g, and the removal efficiencies achieve 80.94%, 91.70% and 96.65% on LDAB-Vt, LDAPP-Vt and LDAMP-Vt, respectively. Notably, the maximum experimental adsorption capacity of LDAPP-Vt is 1759.64 mg/g. These experimental values are among the highest reported CR adsorbents. A combination experimental and theoretical analysis is conducted to unveil the structure-adsorptivity relationship: (i) Adsorptivity enhancement of organo-Vts is more effectively by regulating functional chains than the functional spacer. (ii) para-substituted aromatic spacers own the best adsorptive configuration and strongest stability for π-π interaction. (iii) π-π interaction provided by isolated aromatic ring is stronger than biphenyl, whose steric hindrance depresses the adsorptivity. Results in this study not only explain a new “functional connector” strategy to Vt-based adsorbents, but also provide a practical designing strategy for organic adsorbents characterized with high uptake capacity.
Integrating Materials and Manufacturing Innovation ( IF 3.3 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.chemosphere.2023.139651
DDTs (DDT and its metabolites) contaminated sites urgently need to be treated efficiently and greenly. In this study, a horizontal planetary mechanochemical method with co-milling additives was developed aiming at efficiently degrading high-concentration DDTs in historical contaminated soil (∼7500 mg/kg). Peroxymonosulfate (PMS) was firstly used to the mechanochemical degradation of DDTs in historical contaminated soil, with a degradation efficiency of over 95% after 1 h of milling under the optimal milling conditions (CR = 30:1, r = 500 rpm, R = 1:4). Mechanism study indicated that DDTs in soil were partially dechlorinated and mineralized. The main products formed might be chlorinated aliphatic hydrocarbons, which need further treatment by ball milling or other methods. Under the action of mechanical energy, PMS could oxidize DDTs in soil through non-radical way rather than common radical way. Then, a comprehensive assessment of this remediation method was conducted by analyzing the changes in soil properties and acute biotoxicity after ball milling. Although PMS had a great performance on the degradation of DDTs, especially p, p’-DDE, it would cause the acidification and salinization of soil. Therefore, further pH adjustment and desalination treatment were suggested to reduce the negative impacts. This work successfully presents a practical approach to mechanochemical remediation of DDTs contaminated sites.
Supplementary Information
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